molecular formula C19H16O4 B1667434 Bisdémethoxycurcumine CAS No. 24939-16-0

Bisdémethoxycurcumine

Numéro de catalogue: B1667434
Numéro CAS: 24939-16-0
Poids moléculaire: 308.3 g/mol
Clé InChI: PREBVFJICNPEKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Bisdemethoxycurcumin (BDMC) is a curcumin analog that has been found to interact with several molecular targets. The primary targets of BDMC include SRC, EGFR, AKT1, and PIK3R1 . These proteins play crucial roles in cellular signaling pathways, regulating processes such as cell proliferation, survival, and inflammation .

Mode of Action

BDMC interacts with its targets to modulate their activity. For instance, it has been shown to inhibit the transcription of the mecA gene and the level of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA), enhancing the effectiveness of conventional antibiotics . This suggests that BDMC may act as a potential natural modulator of antibiotics .

Biochemical Pathways

BDMC affects several biochemical pathways. It has been found to be involved in the PI3K/Akt and MAPK pathways , which are essential for the treatment of ulcerative colitis . BDMC also activates the cAMP/Epac/AMPKα signaling pathway , which has been associated with its protective effect against LPS-induced acute lung injury .

Pharmacokinetics

The pharmacokinetic properties of BDMC have been studied in animal models. After oral administration, BDMC exhibits a mean residency time of 3.43 hours and a maximum plasma concentration of 0.45 μg/ml . These properties suggest that BDMC has a relatively short half-life and is rapidly absorbed and distributed in the body .

Result of Action

BDMC has been shown to have potent anti-inflammatory and anti-bacterial activities. It suppresses LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . Moreover, BDMC has been found to reduce LPS-induced pro-inflammatory cytokines levels in RAW264.7 cells by suppressing PI3K/Akt and MAPK pathways .

Action Environment

The action of BDMC can be influenced by various environmental factors. For instance, the presence of a membrane-permeabilizing agent and an ATPase-inhibiting agent can enhance the antibacterial activity of BDMC . Furthermore, the efficacy and stability of BDMC may be affected by factors such as pH, temperature, and the presence of other bioactive compounds .

Analyse Biochimique

Biochemical Properties

Bisdemethoxycurcumin has been shown to exhibit various biochemical properties. It has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also exhibits anti-inflammatory and antioxidant properties responsible for pain relief and joint healing .

Cellular Effects

Bisdemethoxycurcumin has been found to decrease the viability of various cancer cells . It induces apoptosis in cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also reduces lipid droplets in ox-LDL-stimulated VSMCs .

Molecular Mechanism

Bisdemethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

Bisdemethoxycurcumin has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . The suppression of NF-κB activity correlated with inhibition of NF-κB reporter activity and with down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .

Dosage Effects in Animal Models

Bisdemethoxycurcumin has been found to alleviate inflammatory responses and lipid accumulation in apoe −/− mice . It also suppressed LPS-induced lung injury, inflammation, and oxidative stress in mice .

Metabolic Pathways

Bisdemethoxycurcumin is involved in various metabolic pathways. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .

Analyse Des Réactions Chimiques

Types de réactions

La bisdéméthoxycurcumine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent diverses quinones, dérivés dihydro et composés phénoliques substitués .

Applications de la recherche scientifique

La bisdéméthoxycurcumine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La bisdéméthoxycurcumine exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Propriétés

IUPAC Name

1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBVFJICNPEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865174
Record name Bis(4-hydroxycinnamoyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24939-16-0
Record name Bis(4-hydroxycinnamoyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24939-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-hydroxycinnamoyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisdemethoxycurcumin
Reactant of Route 2
Reactant of Route 2
Bisdemethoxycurcumin
Reactant of Route 3
Reactant of Route 3
Bisdemethoxycurcumin
Reactant of Route 4
Reactant of Route 4
Bisdemethoxycurcumin
Reactant of Route 5
Bisdemethoxycurcumin
Reactant of Route 6
Reactant of Route 6
Bisdemethoxycurcumin
Customer
Q & A

Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?

A1: Bisdemethoxycurcumin has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, Bisdemethoxycurcumin protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []

Q2: What molecular pathways are involved in Bisdemethoxycurcumin's anticancer activity?

A2: Bisdemethoxycurcumin's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []

Q3: Does Bisdemethoxycurcumin offer any protection against cardiomyocyte apoptosis?

A3: Yes, Bisdemethoxycurcumin demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []

Q4: What is the molecular formula and weight of Bisdemethoxycurcumin?

A4: The molecular formula of Bisdemethoxycurcumin is C21H20O4, and its molecular weight is 336.37 g/mol.

Q5: How does Bisdemethoxycurcumin perform under various conditions?

A5: Bisdemethoxycurcumin demonstrates stability in different buffer solutions, with the order of stability being Bisdemethoxycurcumin ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []

Q6: What strategies can improve the bioavailability of Bisdemethoxycurcumin?

A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of Bisdemethoxycurcumin. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]

Q7: Are there other delivery systems for Bisdemethoxycurcumin?

A7: Besides liposomes, dripping pills of Bisdemethoxycurcumin have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []

Q8: What are the key findings from in vitro studies on Bisdemethoxycurcumin?

A8: In vitro studies have demonstrated that Bisdemethoxycurcumin:

  • Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []
  • Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []
  • Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []
  • Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []

Q9: What is the evidence of Bisdemethoxycurcumin's efficacy in animal models?

A9: Studies in animal models have revealed that Bisdemethoxycurcumin:

  • Attenuates LPS-induced intestinal damage in broiler chickens. []
  • Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []
  • Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []
  • Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.